1-Azaspiro[3.3]heptan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-4-6(7-5)2-1-3-6/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMVADOISWHDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51047-68-8 | |
| Record name | 1-azaspiro[3.3]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Azaspiro 3.3 Heptan 2 One and Its Derivatives
Strategies for Constructing the Spiro[3.3]heptane Core
The synthesis of the spiro[3.3]heptane framework, particularly the 1-azaspiro[3.3]heptan-2-one moiety, relies on key chemical reactions that enable the fusion of two four-membered rings around a single carbon atom. These strategies include cycloaddition reactions and ring-closure methodologies.
[2+2] Cycloaddition Approaches for β-Lactam Formation
A prominent method for constructing the β-lactam ring of this compound and its derivatives is the [2+2] cycloaddition reaction. This approach involves the reaction of a two-carbon component with a two-atom component to form the four-membered azetidinone ring.
The Staudinger reaction, a classic ketene-imine cycloaddition, is a cornerstone in the synthesis of β-lactams. rsc.orgwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to yield the corresponding β-lactam. wikipedia.orgnih.gov In the context of this compound synthesis, this reaction is adapted to create the spirocyclic structure.
One approach involves the reaction of a ketene derived from cyclobutanecarboxylic acid with an N-trimethylsilyl (TMS)-imine. uacademic.info For instance, cyclobutanecarboxylic acid can be converted to its corresponding acid chloride, which then forms a ketene upon treatment with a base like diisopropylethylamine (DIPEA). This ketene reacts with an in situ generated N-TMS-imine (from an aldehyde and lithium bis(trimethylsilyl)amide) to produce the spirocyclic β-lactam. uacademic.info This method has been successfully scaled up to produce significant quantities of the desired product. uacademic.info The versatility of this reaction allows for the synthesis of various derivatives by using different aldehydes. uacademic.info
The Staudinger reaction can also be employed to create more complex spirocyclic systems. For example, dispirooxindole-β-lactams have been synthesized using a one-pot Staudinger ketene-imine cycloaddition where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids serve as the ketene source. mdpi.com The stereochemical outcome of the Staudinger reaction can be influenced by the substituents on both the ketene and the imine, leading to either cis or trans diastereomers. nih.gov
Table 1: Examples of Staudinger Reactions for Spiro-β-Lactam Synthesis
| Ketene Precursor | Imine | Product | Reference |
| Cyclobutanecarboxylic acid | N-TMS-benzaldimine | 3-Phenyl-2-azaspiro[3.3]heptan-1-one | uacademic.info |
| N-Aryl-2-oxopyrrolidine-3-carboxylic acids | Isatinimines | Dispirooxindole-β-lactams | mdpi.com |
| 2- or 3-Tetrahydrofuroyl chloride | Various imines | Tetrahydrofuran-derived spiro-β-lactams | nih.gov |
Another powerful [2+2] cycloaddition strategy for the synthesis of this compound involves the reaction of an isocyanate with an alkene. A key reagent in this approach is chlorosulfonyl isocyanate (CSI), often referred to as Graf's isocyanate. nih.govenamine.netacs.org
The synthesis typically begins with a Wittig olefination of cyclobutanone (B123998) to generate an exocyclic alkene, methylenecyclobutane. researchgate.netrsc.org This alkene then undergoes a thermal [2+2] cycloaddition with chlorosulfonyl isocyanate to form a spirocyclic β-lactam intermediate. nih.govenamine.netacs.orgresearchgate.netrsc.org The resulting N-chlorosulfonyl-β-lactam can be subsequently reduced to afford the parent this compound or further derivatized. nih.govenamine.netacs.orgresearchgate.netthieme-connect.com This method is scalable and tolerates a variety of substituents on the cyclobutane (B1203170) ring. rsc.orgthieme-connect.com
The reduction of the intermediate spirocyclic β-lactam is a critical step. While reagents like borane (B79455) and lithium aluminum hydride can lead to ring cleavage, alane has been found to be an effective reagent for the smooth reduction of the lactam to the corresponding azetidine (B1206935) on a large scale. thieme-connect.com This methodology has been instrumental in establishing 1-azaspiro[3.3]heptane as a valuable bioisostere for piperidine (B6355638) in drug discovery. nih.govenamine.netacs.orgenamine.net
Table 2: Synthesis of 1-Azaspiro[3.3]heptane-2-one via Isocyanate-Alkene Cycloaddition
| Alkene | Isocyanate | Intermediate | Final Product (after reduction) | Reference |
| Methylenecyclobutane | Chlorosulfonyl isocyanate | N-Chlorosulfonyl-1-azaspiro[3.3]heptan-2-one | 1-Azaspiro[3.3]heptane | nih.govenamine.netacs.orgresearchgate.netrsc.orgthieme-connect.com |
| Substituted methylenecyclobutanes | Chlorosulfonyl isocyanate | Substituted N-chlorosulfonyl-1-azaspiro[3.3]heptan-2-ones | Substituted 1-azaspiro[3.3]heptanes | thieme-connect.comresearchgate.net |
Photochemical [2+2] cycloadditions offer an alternative route to β-lactams and related spirocyclic systems. These reactions are typically initiated by the absorption of light, leading to the formation of excited states that undergo cycloaddition.
One such method involves the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, where a photoinduced rearrangement of a dibenzoyl ethylene (B1197577) scaffold generates a ketene intermediate in situ. nih.govacs.org This ketene can then be trapped by an imine in a subsequent Staudinger-type reaction to form a β-lactam. nih.govacs.org This photomediated protocol provides access to substituted β-lactams with high diastereoselectivity under mild, visible light irradiation. nih.gov
Another photochemical approach involves the intramolecular [2+2] cyclization of acetophenone (B1666503) enamides to produce 2-azabicyclo[3.2.0]heptanes, which are structurally related to the 1-azaspiro[3.3]heptane system. acs.org Furthermore, visible light-mediated Wolff rearrangement of α-diazo ketones can generate ketenes that react with pyrazolone (B3327878) ketimines to synthesize spiro-pyrazolone-β-lactams. snnu.edu.cn Diazo compounds can also be used to generate carbenes or radical species under photochemical conditions, leading to various cyclic products. researchgate.net
Ring Closure Reactions and Intramolecular Cyclizations
Besides cycloaddition reactions, ring closure and intramolecular cyclization strategies are also employed in the synthesis of spirocyclic β-lactams. These methods often involve the formation of one of the rings of the spirocycle from an acyclic or a pre-existing cyclic precursor.
Palladium-catalyzed reactions have emerged as a powerful tool for the construction of complex heterocyclic systems, including spiro-β-lactams. These methods often involve the intramolecular formation of carbon-nitrogen or carbon-carbon bonds.
For example, a palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov While not directly yielding a spiro[3.3]heptane system, this methodology demonstrates the utility of palladium catalysis in forming strained, nitrogen-containing bicyclic structures. The reaction proceeds via nucleopalladation of the olefin, followed by subsequent reaction steps. nih.gov
In another example, palladium-catalyzed intramolecular C(sp³)–H alkenylation of acyclic vinyl bromides has been used to generate monocyclic and spirocyclic γ-lactams. thieme-connect.com This approach involves the cyclization onto a non-activated C(sp³)–H bond. thieme-connect.com Furthermore, palladium-catalyzed cascade reactions of dienyl ketone oximes can lead to the formation of 1-azaspiro[4.4]nonane systems, showcasing the potential of palladium catalysis in constructing spirocyclic imines. d-nb.info
A multicomponent palladium-catalyzed reaction between an ortho-iodo-substituted aryl imine, a second imine, and carbon monoxide has been reported for the synthesis of spirocyclic β-lactams containing an isoindolinone moiety. uc.pt This tandem process involves two palladium-catalyzed carbonylation reactions. uc.pt Additionally, the synthesis of substituted 1,4-benzodiazepines has been achieved through a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, proceeding through π-allylpalladium intermediates. mdpi.com These examples highlight the versatility of palladium catalysis in constructing diverse heterocyclic and spirocyclic frameworks.
Strain-Release Spirocyclization of Azabicyclo[1.1.0]butanes
A promising strategy for the synthesis of azetidine-containing spirocycles, including the this compound core, involves harnessing the inherent ring strain of azabicyclo[1.1.0]butanes (ABBs). nih.gov This approach, termed strain-release driven spirocyclization, offers a powerful method for the rapid assembly of molecular complexity. nih.govd-nb.info
In this methodology, ABB-ketone precursors, which can be synthesized in a single step, undergo an electrophile-induced spirocyclization. nih.gov For instance, the treatment of ABB-ketones bearing silyl-protected alcohols with an electrophile can trigger a spirocyclization-desilylation cascade. nih.gov This process is initiated by the activation of the nitrogen atom, which facilitates an intramolecular cyclization driven by the release of ring strain from the ABB system. nih.govd-nb.info A proposed mechanism involves the formation of a cationic intermediate after spirocyclization, which then undergoes desilylation to yield the final spirocyclic product. nih.gov
This method has been successfully applied to the synthesis of a variety of spiro-azetidines with different ring sizes and substituents. nih.gov The reaction tolerates primary, secondary, and tertiary silyl (B83357) ethers, highlighting its versatility. nih.gov Furthermore, the resulting products contain synthetically useful ketone and protected-amine functional groups, providing opportunities for further chemical elaboration. nih.gov The ability to construct the highly sought-after azaspiro[3.3]heptane framework using this method is particularly noteworthy due to the favorable pharmacokinetic properties associated with this scaffold. nih.gov
A related strain-release strategy involves the Friedel–Crafts spirocyclization of ABB-tethered arenes. d-nb.info This acid-mediated reaction proceeds through an unexpected interrupted Friedel–Crafts mechanism, initially forming a complex azabicyclo[2.1.1]hexane scaffold as a single diastereomer. d-nb.info This intermediate can then be converted to the desired azetidine spiro-tetralins upon electrophilic activation of the tertiary amine. d-nb.info These strain-release methodologies underscore the potential of using highly strained building blocks like ABBs for the efficient synthesis of medicinally relevant spirocycles. nih.govd-nb.info
Gold-Catalyzed Oxidative Cyclization Routes
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild conditions. In the context of spiro β-lactam synthesis, gold-catalyzed oxidative cyclization reactions have shown significant promise. These reactions often proceed through the formation of gold-carbene intermediates from readily available alkynes.
One notable example is the gold-catalyzed cascade cyclization of alkenyl diynes, which furnishes tetracyclic γ-lactams bearing a spirocyclic core. rsc.org This process involves an intricate sequence of alkyne oxidation, carbene-alkyne metathesis, and cyclopropanation, leading to the formation of products with high diastereoselectivity. rsc.org Theoretical calculations have provided support for the proposed mechanistic pathway of this oxidative cyclization. rsc.org
Furthermore, gold catalysts have been employed in the synthesis of fused-β-lactams through the selective oxycyclization of dioxolane-tethered enynes. nih.gov This method allows for the preparation of 2-azetidinone-fused oxacycles. nih.gov Interestingly, the nature of the enyne substrate dictates the reaction outcome. While 1,3-enynes can be viewed as undergoing an unusual metal-catalyzed cyclization of enynols to form fused tetrahydrofuran-β-lactams, α-alkoxy dioxolane-tethered 1,3-enynes exclusively undergo a bis-oxycyclization to yield tricyclic bridged acetals. nih.gov
Gold-catalyzed reactions have also been utilized to synthesize bridged tetracyclic indolenines, a common motif in natural products, through a desilylative cyclization. nih.gov One of the synthesized compounds demonstrated the ability to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, gold-catalyzed spirocyclization of ene-diyne esters has been developed to access azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. rsc.org
Multi-Component Reactions for Complex Core Formation
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single operation. This approach is particularly valuable for generating molecular diversity and has been successfully applied to the synthesis of spiro β-lactam scaffolds.
A notable example is the palladium-catalyzed multicomponent synthesis of β-lactams from imines, aryl halides, and carbon monoxide. acs.org This transformation proceeds via two sequential palladium-catalyzed carbonylation reactions. uc.pt By extending this methodology to iodo-substituted imines, novel spirocyclic β-lactams can be prepared in good yields. acs.org The reaction mechanism involves the in-situ generation of a ketene from the aryl halide and CO, which then undergoes a [2+2] cycloaddition with the imine. uc.pt
Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a sequential post-transformation strategy to synthesize spiro-β-lactam-pyrroloquinolines. researchgate.net This method involves the Ugi-4CR of 2-chloro-3-formyl quinolines, amines, 2-chloroacetic acid, and isocyanides to generate versatile precursors. researchgate.net These intermediates are then subjected to intramolecular cyclization under basic conditions, proceeding through a sequential nucleophilic aromatic substitution (SNAr) and a second-order nucleophilic substitution (SN2) reaction to afford the desired spiro-β-lactam-pyrroloquinoline scaffolds. researchgate.net This approach provides an efficient route to fused bioactive heterocyclic systems containing quinoline, pyrrolidone, and β-lactam rings. researchgate.net
The table below summarizes key multi-component reactions used in the synthesis of spiro-β-lactam cores.
| Reaction Name | Components | Catalyst/Reagent | Product | Ref. |
| Palladium-Catalyzed Carbonylation | Imine, Aryl Halide, CO | Pd(PtBu3)2 | Polysubstituted β-lactam | acs.org |
| Palladium-Catalyzed Carbonylation | Iodo-substituted Imine, CO | Pd(PtBu3)2 | Spirocyclic β-lactam | acs.org |
| Ugi-4CR/Intramolecular Cyclization | 2-Chloro-3-formyl quinoline, Amine, 2-Chloroacetic acid, Isocyanide | Base | Spiro-β-lactam-pyrroloquinoline | researchgate.net |
| Passerini/Ugi Reactions | Four-membered heterocycles, various components | - | Highly functionalized scaffolds | researchgate.net |
Stereoselective and Enantioselective Synthesis of this compound
The biological activity of spiro β-lactams is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance. This section focuses on approaches that allow for the control of the absolute and relative configuration of the stereocenters in the this compound core and its derivatives.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com This strategy has been effectively employed in the synthesis of chiral spiro β-lactams.
One approach involves the use of chiral N-tert-butanesulfinyl imines, also known as Davis-Ellman imines. researchgate.netrsc.org The highly diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to these chiral imines has been reported. researchgate.netrsc.org This methodology allows for the preparation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes in a three-step procedure with high yields and diastereomeric ratios. researchgate.netrsc.org The versatility of this method is demonstrated by its applicability to the synthesis of homologous 1-substituted 2-azaspiro[3.4]octanes and 1-substituted 2-azaspiro[3.5]nonanes. rsc.org
Bicyclic lactams have also been utilized as chiral auxiliaries in the enantioselective synthesis of spirooxindoles. rsc.org This method involves a highly efficient enantioselective SNAr reaction of a chiral acyl bicyclic lactam with substituted-2,4-dinitrobenzenes, which creates a quaternary stereogenic center. rsc.org The resulting products can be further transformed into spirooxindoles. rsc.org
Another example is the use of a d-xylose (B76711) derivative as a chiral auxiliary in the Staudinger reaction for the construction of β-lactams. nih.gov Furthermore, chiral auxiliaries derived from amino alcohols, such as (R)- or (S)-2-amino-2-phenylethanol, have been employed in Strecker reactions to synthesize chiral α-amino acids that can be precursors to more complex molecules. researchgate.net The table below provides examples of chiral auxiliaries and their applications in spiro β-lactam synthesis.
| Chiral Auxiliary | Reaction Type | Application | Reference |
| N-tert-butanesulfinyl group | Nucleophilic addition | Synthesis of 1-substituted 2-azaspiro[3.3]heptanes | researchgate.netrsc.org |
| Bicyclic lactam | SNAr reaction | Synthesis of spirooxindoles | rsc.org |
| d-xylose derivative | Staudinger reaction | Construction of β-lactams | nih.gov |
| (R)- or (S)-2-amino-2-phenylethanol | Strecker reaction | Synthesis of chiral α-amino acids | researchgate.net |
| (S)-(phenylthiomethyl)benzyl group | Glycosylation | Solid-phase synthesis of oligosaccharides | nih.gov |
Diastereoselective Control in Ring Formation
Achieving diastereoselective control is crucial when multiple stereocenters are formed during a reaction. In the synthesis of spiro β-lactams, the relative configuration of the substituents on the β-lactam ring is often determined during the ring-forming step.
The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic method for β-lactam synthesis. The diastereoselectivity of this reaction can be influenced by various factors, including the nature of the reactants and the reaction conditions. For instance, the reaction of a ketene derived from (-)-menthoxyacetic acid with isomaleimides can lead to a diastereomeric mixture of spiro-β-lactams. clockss.org
In the synthesis of spirooxindolo-β-lactams, the use of tosyl chloride as an activating co-reagent in the Staudinger reaction has been shown to favor the formation of the cis-diastereomer. acs.org However, increasing the temperature and solvent polarity can lead to an increase in the yield of the trans-diastereomer. acs.org Quantum calculations have suggested that the cis-diastereomer is the kinetic product from the E-imine, while the trans-diastereomer is the kinetic product from the Z-imine. acs.org
The reaction of a rigid bicyclic ketene with imines in a Staudinger reaction can also exhibit high diastereoselectivity, leading primarily to the cis-diastereomer with aromatic imines. researchgate.net This outcome is attributed to an anti-addition of the imine to the ketene, followed by a conrotatory ring closure where a heteroatom at a specific position rotates outward due to torquoelectronic effects. researchgate.net
Furthermore, in the copper-catalyzed Kinugasa/aldol cascade reaction, a retro-aldol/aldol epimerization process has been identified as a key factor in achieving excellent diastereoselectivity. rsc.org This indicates that thermodynamic control can play a significant role in determining the final diastereomeric ratio. The table below highlights different approaches to achieve diastereoselective control in spiro β-lactam synthesis.
| Reaction/Method | Key Feature | Predominant Diastereomer | Reference |
| Staudinger Reaction with TsCl | Kinetic control | cis | acs.org |
| Staudinger Reaction with Bicyclic Ketene | anti-addition and conrotatory ring closure | cis (with aromatic imines) | researchgate.net |
| Copper-Catalyzed Kinugasa/Aldol Cascade | Retro-aldol/aldol epimerization | Thermodynamically favored diastereomer | rsc.org |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The growing emphasis on environmental stewardship in chemical synthesis has propelled the adoption of green chemistry principles in the manufacturing of complex molecules, including this compound and its derivatives. While specific literature detailing green synthetic routes exclusively for this compound is emerging, the broader field of β-lactam and spirocyclic lactam synthesis offers a variety of sustainable strategies that are applicable. These approaches focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances.
Key green chemistry principles that can be applied to the synthesis of this compound include the use of alternative solvents, development of catalytic reactions, and implementation of atom-economical processes. For instance, the substitution of volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of a synthetic process. researchgate.netrsc.orgmdpi.com Water, being non-toxic, inexpensive, and non-flammable, is an ideal solvent for certain reactions, and its use in the synthesis of bi- and tricyclic β-lactam libraries has been shown to result in higher yields compared to organic solvents. rsc.org
Catalysis plays a pivotal role in greening the synthesis of lactam-containing compounds. The use of organocatalysts, biocatalysts, and photocatalysts presents sustainable alternatives to traditional stoichiometric reagents. acs.orgresearchgate.netacs.orgnih.gov One-pot reactions, which combine multiple synthetic steps without the isolation of intermediates, are particularly advantageous as they reduce solvent usage, energy consumption, and waste generation. acs.orgacs.orgresearchgate.netresearchgate.net For example, a one-pot method for constructing diverse β-lactam scaffolds has been developed using an organocatalyst, which is environmentally friendly and less wasteful. acs.orgacs.org
Electrochemical methods and microwave-assisted synthesis are other innovative techniques that align with the principles of green chemistry. researchgate.netresearcher.lifed-nb.infonih.gov Organic electrochemistry utilizes the electron as a "reagent," thereby avoiding the use of stoichiometric redox agents and the formation of by-products. researcher.life Microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption, often with limited solvent use. nih.gov
Furthermore, the concept of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a cornerstone of green chemistry. researcher.lifechemrxiv.orgnih.gov The development of atom-economical reactions, such as certain cycloadditions, is crucial for the sustainable production of this compound and its derivatives. researcher.life
The following table summarizes potential green and sustainable approaches applicable to the synthesis of this compound, based on established methods for related compounds.
| Green Chemistry Approach | Principle | Potential Application in this compound Synthesis | Supporting Evidence for Related Compounds |
| Alternative Solvents | Reduction of volatile organic compounds (VOCs). | Utilizing water or ionic liquids as the reaction medium for cyclization steps. | Successful synthesis of β-lactam libraries in water with improved yields. rsc.org Use of ionic liquids in electrochemical synthesis of β-lactams. researchgate.net |
| Catalysis | Replacement of stoichiometric reagents with catalytic amounts of substances. | Employing organocatalysts, biocatalysts (e.g., lipases), or photocatalysts for the formation of the β-lactam ring. | One-pot organocatalytic synthesis of β-lactams. acs.orgacs.org Biocatalytic kinetic resolution of β-lactams. nih.gov Visible-light mediated synthesis of spirocyclic β-lactams. researchgate.net |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation. | Developing a one-pot protocol starting from simple precursors to form the spirocyclic lactam structure, minimizing intermediate isolation. | One-pot construction of diverse β-lactam scaffolds. acs.orgacs.org One-pot synthesis of 1-azaspiro frameworks from furans. researchgate.net |
| Electrochemical Synthesis | Using electricity to drive chemical reactions, avoiding chemical redox agents. | Anodic or cathodic reactions to induce cyclization and form the β-lactam ring. | Electrochemical methods for the synthesis and functionalization of β-lactams. researcher.lifed-nb.info |
| Microwave-Assisted Synthesis | Using microwave energy to accelerate reactions. | Application of microwave irradiation to shorten reaction times in the synthesis of the spirocyclic system. | Accelerated synthesis of vinyl-β-lactams with stereocontrol. nih.gov |
| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Designing synthetic routes, such as [2+2] cycloadditions, that are inherently atom-economical. | Copper(I)-catalyzed Kinugasa reaction as a straightforward and atom-economical approach to β-lactams. researcher.life |
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.
Reactivity and Reaction Mechanisms of 1 Azaspiro 3.3 Heptan 2 One
Chemical Transformations Involving the β-Lactam Ring
The inherent ring strain of the β-lactam in 1-azaspiro[3.3]heptan-2-one is the primary driver for its chemical reactivity. This strain facilitates reactions that lead to the opening or modification of the four-membered ring. The key synthetic route to the corresponding 1-azaspiro[3.3]heptanes involves the reduction of this spirocyclic β-lactam intermediate, which is typically formed via a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate. researchgate.netresearchgate.net
The carbonyl group of the β-lactam is highly susceptible to nucleophilic attack, leading to the cleavage of the amide bond and opening of the four-membered ring. This reactivity is a cornerstone of β-lactam chemistry and is exploited for the synthesis of various derivatives. The efficiency of these ring-opening reactions is influenced by the nature of the nucleophile and the substituents on the spirocyclic system. nih.gov
Hydrolysis and alcoholysis of this compound involve the nucleophilic attack of water or an alcohol on the lactam carbonyl group. Under acidic or basic conditions, this leads to the cleavage of the C-N bond, yielding a γ-amino acid derivative.
Base-Catalyzed Mechanism: A hydroxide or alkoxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, protonated by the solvent, results in the ring-opened product.
Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water or alcohol molecule then attacks the activated carbonyl, leading to a tetrahedral intermediate. Following proton transfer and elimination, the ring is opened.
While specific studies on the hydrolysis of the parent this compound are not extensively detailed in the provided literature, the general reactivity of β-lactams supports these mechanistic pathways. For instance, reactions of similar spirocyclic lactones with sodium hydroxide in ethanol (B145695) lead to ring-opened ester products, illustrating a parallel reactivity pattern. rsc.org
Aminolysis involves the reaction of this compound with ammonia or primary/secondary amines. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to open the β-lactam ring and form a γ-amino amide. This transformation is a common strategy for introducing new functional groups.
A related transformation is the reduction of the lactam with hydride reagents, which can be considered a form of nucleophilic attack. The reduction of the β-lactam ring with strong reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃) is a crucial step in the synthesis of 1-azaspiro[3.3]heptanes. thieme-connect.comresearchgate.net This reaction effectively opens the ring by cleaving the acyl C-N bond and reducing the carbonyl group to a methylene (B1212753) group, yielding the saturated spirocyclic amine.
| Reagent | Product | Observations | Reference |
| Alane (AlH₃) | 1-Azaspiro[3.3]heptane | Smoothly reduces the lactam on a multigram scale with minimal ring cleavage. | thieme-connect.com |
| Lithium Aluminum Hydride (LiAlH₄) | 1-Azaspiro[3.3]heptane and ring-cleaved byproducts | Leads to significant amounts of ring cleavage alongside the desired product. | thieme-connect.comresearchgate.net |
| Borane-based reagents | 1-Azaspiro[3.3]heptane and ring-cleaved byproducts | Similar to LiAlH₄, results in both desired amine and ring cleavage. | thieme-connect.com |
The selective opening of the β-lactam ring provides a versatile platform for creating a variety of functionalized cyclobutane (B1203170) derivatives. By choosing the appropriate nucleophile, chemists can introduce diverse functionalities onto the molecular scaffold. For example, using different amines in aminolysis can lead to a library of amides with varying properties. The reduction of functional groups elsewhere on the spirocycle, such as nitriles or esters, can be performed while the lactam is still present, followed by the reduction of the lactam itself to yield highly functionalized 1-azaspiro[3.3]heptanes. researchgate.net
The nitrogen atom of the β-lactam in this compound can react with electrophiles, although its nucleophilicity is reduced due to the adjacent electron-withdrawing carbonyl group. However, deprotonation of the N-H bond with a strong base can generate a highly nucleophilic amide anion. This anion can then react with various electrophiles. A notable example is the lithiation of the lactam intermediate, followed by an electrophilic trapping sequence, which allows for the diversification of the azetidine (B1206935) ring portion of the molecule. thieme-connect.com This strategy enables the introduction of a range of substituents at the nitrogen atom or adjacent positions.
| Reaction Sequence | Electrophile (E⁺) | Resulting Modification | Reference |
| 1. Deprotonation (e.g., with sec-BuLi/TMEDA) | Alkyl Halides (R-X) | N-alkylation or C-alkylation alpha to the nitrogen. | researchgate.net |
| 2. Reaction with E⁺ | Ketones (R₂C=O) | Addition to the carbonyl, forming a hydroxyalkyl substituent. | researchgate.net |
| Disulfides (RSSR) | Introduction of a thioether group. | researchgate.netresearchgate.net | |
| Carbon Dioxide (CO₂) | Carboxylation, leading to an N-carboxylic acid derivative. | researchgate.net |
The high ring strain of the spiro[3.3]heptane system, particularly with the incorporated β-lactam, makes it a candidate for rearrangement reactions, often promoted by acid or thermal conditions. These reactions can lead to the formation of different ring systems as the molecule seeks to relieve steric and torsional strain. For instance, related spiro[3.3]heptan-1-one systems are known to undergo semipinacol rearrangements. nih.gov In these reactions, a 1-bicyclobutylcyclopropanol intermediate rearranges in the presence of acid to the spiro[3.3]heptan-1-one. nih.gov While specific rearrangement studies on this compound are not detailed in the provided search results, the inherent strain suggests that similar acid-catalyzed or thermally-induced rearrangements could lead to the formation of fused or expanded bicyclic systems.
Nucleophilic Ring Opening Reactions
Mechanistic Studies of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves analyzing the kinetics and thermodynamics of transformations and identifying key reaction intermediates.
While specific, detailed quantitative kinetic studies on this compound are not widely available, mechanistic understanding can be drawn from general principles of related chemical systems. For instance, in the acid-catalyzed α-halogenation of ketones, kinetic experiments have demonstrated that the reaction is first-order with respect to the ketone but zero-order with respect to the halogen. libretexts.orglibretexts.org This evidence strongly supports a mechanism where the rate-determining step is the slow conversion of the ketone to its enol tautomer. libretexts.org The subsequent reaction of the enol with the halogen is a fast, non-rate-limiting step. libretexts.org
In syntheses of related azaspirocycles, kinetic control is often a critical factor in maximizing yield and minimizing side products. For example, in a cyclization reaction to form an oxa-azaspiro[3.3]heptane, conditions were optimized to ensure the desired intramolecular (first-order) reaction was significantly faster than the intermolecular side reaction (second-order) that formed impurities. acs.org Such principles of kinetic and thermodynamic control are directly applicable to reactions involving this compound.
The direct observation of transient species is a powerful method for confirming reaction mechanisms. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of reactions without the need to isolate intermediates. nih.govnih.gov
In situ FTIR spectroscopy, often using an attenuated total reflection (ATR) probe, can track the concentration profiles of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. mdpi.com This technique could be applied to:
Lactam Reduction: Monitor the disappearance of the characteristic β-lactam C=O stretching band (typically ~1730-1760 cm⁻¹).
Alpha-Substitution: Detect the formation of an enolate or enol intermediate by observing the appearance of C=C and C-O stretching bands. mdpi.com
While no studies have been published showing the specific application of these techniques to this compound, in situ FTIR has been successfully used to identify keto-enol tautomerization intermediates in other organic reactions, confirming their role in the mechanism. mdpi.com Furthermore, advanced spectroscopic methods like freeze-quench Mössbauer and stopped-flow absorption spectroscopy have been instrumental in characterizing the highly transient intermediates involved in the enzymatic synthesis of related β-lactam antibiotic cores. nih.gov These examples underscore the potential of spectroscopic tools to provide deep mechanistic insight into the reactivity of this compound.
| Technique | Application | Information Gained | Reference |
|---|---|---|---|
| In Situ FTIR-ATR | Real-time reaction monitoring | Concentration profiles of species, detection of intermediates (e.g., enols), reaction kinetics | nih.govmdpi.com |
| In Situ NMR | Real-time structural analysis | Structural elucidation of intermediates and products in solution | nih.gov |
| Freeze-Quench Spectroscopy | Trapping of short-lived intermediates | Characterization of highly reactive species not observable under standard conditions | nih.gov |
Isolation and Characterization of Transient Species
A thorough review of scientific literature indicates that there are currently no published studies specifically detailing the isolation and experimental characterization of transient species involved in the reactions of this compound. The investigation of such short-lived intermediates is a complex field of chemical research that often requires specialized spectroscopic techniques and computational analysis.
In the broader context of β-lactam chemistry, reaction mechanisms are known to involve various transient species. For instance, nucleophilic attack on the carbonyl carbon of the β-lactam ring is proposed to proceed through a high-energy tetrahedral intermediate. The immense strain within the four-membered ring of β-lactams facilitates ring-opening, and the characterization of the intermediates in these processes is crucial for a complete mechanistic understanding. However, the high reactivity and short lifetimes of these species make their direct observation and isolation exceptionally challenging.
Computational studies on other β-lactam systems have been employed to predict the structures and energetics of transition states and intermediates. These theoretical investigations can provide valuable insights into the plausible transient species that might be formed during the reactions of compounds like this compound. For example, density functional theory (DFT) has been used to study the hydrolysis and aminolysis of various β-lactams, mapping out the energy profiles of reaction pathways and the geometries of transient structures. researchgate.net
Despite the availability of these computational tools and the general understanding of β-lactam reactivity, specific research focused on the experimental trapping, spectroscopic identification (e.g., via NMR, IR, or mass spectrometry of trapped intermediates), or theoretical modeling of transient species for this compound has not been reported. This represents a gap in the detailed mechanistic understanding of this specific spirocyclic compound.
Advanced Structural Analysis and Spectroscopic Characterization Techniques
Elucidation of Complex Molecular Architectures through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing organic molecules like 1-azaspiro[3.3]heptan-2-one. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are indispensable for unambiguously assembling the spirocyclic architecture.
Two-dimensional NMR experiments are powerful tools for mapping the intricate network of connections within a molecule.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). nih.gov In a COSY spectrum of a this compound derivative, cross-peaks would be observed between the protons on adjacent carbons in both the azetidinone and cyclobutane (B1203170) rings, confirming the integrity of these cyclic systems. For instance, the protons at C3 would show a correlation with the protons at C4, and the protons at C6 and C7 would show correlations with each other, helping to trace the carbon skeleton. gentaur.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a heteronuclear 2D technique that reveals long-range couplings (typically 2-4 bonds) between protons and carbons. nih.gov This is particularly vital for mapping the connectivity across the spirocyclic center (C5) and the carbonyl carbon (C2). For example, the protons on C4 and C6 would show correlations to the quaternary spiro-carbon (C5), definitively linking the two rings. Furthermore, the protons on C3 would exhibit a cross-peak to the carbonyl carbon (C2), confirming the lactam structure. tandfonline.com
Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY and HMBC which show through-bond connectivity, NOESY identifies atoms that are close to each other in space (through-space interactions), typically within 5 Å. amazonaws.com This is crucial for determining the stereochemistry and conformation of substituted derivatives. For a substituted this compound, NOESY could reveal the relative orientation of substituents on the two rings, providing critical information for assigning diastereomers. amazonaws.com
The following table summarizes hypothetical ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, based on data from related structures.
| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| C2 (C=O) | - | ~170-175 | - | - |
| C3 (CH₂) | ~3.0-3.2 (t) | ~40-45 | C2, C4, C5 | H4 |
| C4 (CH₂) | ~2.7-2.9 (t) | ~35-40 | C2, C3, C5, C6 | H3 |
| C5 (C) | - | ~55-60 | - | - |
| C6 (CH₂) | ~2.2-2.4 (m) | ~30-35 | C4, C5, C7 | H7 |
| C7 (CH₂) | ~2.0-2.2 (m) | ~15-20 | C5, C6 | H6 |
| N1 (NH) | ~6.5-7.5 (br s) | - | C2, C4 | - |
Data is estimated based on known values for similar spirocyclic β-lactam structures.
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for analyzing the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms within the crystal lattice. For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR could be used to identify the presence of different crystalline forms (polymorphs) or solvates. Each distinct crystalline form would produce a unique ssNMR spectrum due to differences in molecular conformation and packing, resulting in variations in chemical shifts. This technique is highly complementary to X-ray diffraction for characterizing the solid forms of pharmaceutical compounds.
X-ray Crystallography for Precise Geometrical and Conformational Analysis
Single-crystal X-ray diffraction (SXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. sigmaaldrich.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing exact bond lengths, bond angles, and torsional angles. researchgate.net This technique has been successfully applied to derivatives of azaspiro[3.3]heptane, confirming their spirocyclic nature and providing invaluable data on their conformation. rsc.orgresearchgate.net
For chiral derivatives of this compound, X-ray crystallography is the definitive method for determining the absolute configuration of stereocenters. When a crystal is grown from an enantiomerically pure sample, anomalous dispersion techniques can be used to unequivocally assign the (R) or (S) configuration to each chiral center. This was demonstrated in the synthesis of enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, where the absolute stereochemistry of a key intermediate was confirmed by X-ray analysis, thereby validating the stereochemical outcome of the entire synthetic sequence. rsc.orgrsc.org
The data from X-ray crystallography extends beyond the single molecule, providing a complete picture of the crystal packing and the network of intermolecular interactions that stabilize the lattice. For this compound, the lactam functionality provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). In the crystalline state, these groups are expected to form strong intermolecular hydrogen bonds, often leading to the formation of well-defined supramolecular structures like chains or dimers. Analysis of the crystal structure of related compounds reveals these hydrogen bonding networks, as well as weaker interactions such as C-H···O contacts, which collectively dictate the physical properties of the solid material. rsc.org
The table below presents selected crystallographic data for a representative N-substituted spirocyclic β-lactam, illustrating the type of precise geometrical information obtained from X-ray analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.789 |
| β (°) | 105.34 |
| C2=O1 Bond Length (Å) | 1.21 |
| N1-C2 Bond Length (Å) | 1.38 |
| Ring Strain (Angle Sum C2-N1-C4-C3) | ~358° |
Data is representative for a related spirocyclic β-lactam structure.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Strain Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide insights into molecular structure and ring strain.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching band of the β-lactam ring. This band typically appears at a high wavenumber (1730-1780 cm⁻¹) due to the significant ring strain of the four-membered azetidinone, which is higher than that observed in acyclic amides or larger lactam rings. tandfonline.comnih.gov Another key feature would be the N-H stretching vibration, appearing as a sharp peak around 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclobutane rings would be observed just below 3000 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, it provides complementary information. The symmetric vibrations of the cyclobutane carbon skeleton, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C=O stretch is also observable in Raman spectroscopy, though typically less intense than in the IR spectrum.
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200 - 3400 | Medium-Strong (IR) |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong (IR/Raman) |
| C=O (β-Lactam) | Stretch | 1730 - 1780 | Very Strong (IR) |
| C-N | Stretch | 1200 - 1350 | Medium (IR) |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of this compound, offering precise mass determination of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. Under electron ionization (EI), the molecule is expected to display a distinct fragmentation pattern that provides significant structural information.
The primary fragmentation pathway anticipated for this compound involves the characteristic cleavage of the β-lactam ring, a common fragmentation route for this class of compounds. nih.govresearchgate.netresearchgate.net This process can occur in two main ways: cleavage of the C2-C3 and N1-C4 bonds, or the N1-C2 and C3-C4 bonds. The initial molecular ion (M+) of this compound has a theoretical exact mass that can be determined with high accuracy by HRMS.
A plausible fragmentation pathway begins with the cleavage of the amide bond (N1-C2), which is a typical fragmentation for amides and lactams. nih.govrsc.org This can be followed by the loss of carbon monoxide (CO) to yield a stable radical cation. Another significant fragmentation route involves the cleavage of the spirocyclic system. The strain inherent in the cyclobutane rings can facilitate ring-opening reactions upon ionization.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound and Key Fragments
| Ion/Fragment | Proposed Structure | Theoretical m/z |
| [M]+• | C6H9NO+• | 111.0684 |
| [M-CO]+• | C5H9N+• | 83.0735 |
| [M-C2H4]+• | C4H5NO+• | 83.0371 |
| [C4H7N]+ | Azetidinium ion derivative | 69.0578 |
| [C3H5]+ | Cyclopropyl cation | 41.0391 |
Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.
The fragmentation of the cyclobutane ring can proceed via a retro [2+2] cycloaddition, leading to the loss of ethene (C2H4). The relative abundance of these fragments in the mass spectrum provides a fingerprint for the identification and structural confirmation of this compound.
Chiroptical Methods (ECD, ORD) for Stereochemical Assignment
This compound possesses a chiral center at the spiro carbon atom (C3), making it an optically active molecule. Chiroptical methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques used to determine the absolute configuration of such chiral compounds. mdpi.commdpi.com
The ECD spectrum of a chiral molecule arises from the differential absorption of left and right circularly polarized light by its chromophores. In this compound, the lactam carbonyl group acts as the primary chromophore. The n → π* electronic transition of the amide chromophore in chiral lactams typically gives rise to a Cotton effect in the ECD spectrum, which is a characteristic change in the sign of the molar ellipticity around the wavelength of maximum absorption. mdpi.comnih.govnih.gov
The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chromophore, and thus to the absolute stereochemistry of the chiral center. For β-lactams, empirical rules, such as the lactam rule, can often be applied to correlate the sign of the n → π* Cotton effect with the absolute configuration. mdpi.com A positive Cotton effect might be predicted for one enantiomer, while the other would exhibit a mirror-image negative Cotton effect.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. slideshare.netwikipedia.org An ORD curve will show a characteristic peak and trough in the vicinity of the absorption maximum of the chromophore, which also constitutes a Cotton effect. The shape and sign of the ORD curve provide complementary information to the ECD spectrum for stereochemical assignment.
Table 2: Predicted Chiroptical Data for the Enantiomers of this compound
| Technique | Predicted Observation for (R)-enantiomer | Predicted Observation for (S)-enantiomer | Wavelength Region (nm) |
| ECD | Positive Cotton Effect | Negative Cotton Effect | ~210-240 |
| ORD | Positive Cotton Effect (peak then trough) | Negative Cotton Effect (trough then peak) | ~210-240 |
Note: The predicted signs of the Cotton effects are hypothetical and would need to be confirmed by experimental measurement and/or theoretical calculations (e.g., time-dependent density functional theory, TD-DFT).
The combination of experimental ECD and ORD data with quantum chemical calculations allows for a reliable assignment of the absolute configuration of this compound. By comparing the experimentally measured spectra with the theoretically predicted spectra for both the (R) and (S) enantiomers, the correct stereoisomer can be unequivocally identified. dntb.gov.ua
Theoretical and Computational Studies of 1 Azaspiro 3.3 Heptan 2 One
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to elucidating the electronic environment and bonding characteristics of 1-Azaspiro[3.3]heptan-2-one. These studies can reveal details about orbital interactions, charge distribution, and the nature of the chemical bonds within the strained spirocyclic system.
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations can be employed to determine optimized geometries, vibrational frequencies, and various electronic properties. For instance, calculations at the B3LYP/6-31G* level of theory can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
While specific DFT studies on this compound are not extensively available in the public domain, the principles of such analyses can be inferred from studies on similar strained heterocyclic systems. These calculations would likely focus on the electron density distribution, particularly around the amide functionality and the spirocyclic carbon atom, to understand the electronic effects of the strained four-membered rings.
Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| N-C(O) | 1.38 Å | |
| N-C(spiro) | 1.48 Å | |
| C(spiro)-C(alpha) | 1.54 Å | |
| Bond Angle | C-N-C(O) | 92.5° |
| N-C(O)-C | 94.0° | |
| C-C(spiro)-C | 88.0° |
Note: The data in this table is illustrative and intended to represent typical values for a strained spiro-β-lactam, as specific published DFT data for this compound is not available.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer a higher level of theory for more accurate predictions of electronic structure and properties. These methods are computationally more demanding than DFT but can provide benchmark data for more approximate methods. For this compound, ab initio calculations could be used to precisely determine its molecular geometry and to investigate the subtle electronic interactions that govern its reactivity and stability. Due to the computational expense, these methods are often used for smaller molecules or to refine results obtained from DFT calculations.
Conformational Analysis and Ring Strain Calculations
The rigid, spirocyclic framework of this compound is a key determinant of its chemical and physical properties. Conformational analysis and the quantification of ring strain are therefore essential for a comprehensive understanding of this molecule.
Conformational analysis of this compound would involve mapping its potential energy surface (PES) to identify stable conformers and the energy barriers between them. nih.gov The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. nih.gov For a relatively rigid molecule like this, the conformational landscape is expected to be simpler than that of more flexible acyclic or larger ring systems. Energy minimization calculations would be performed to locate the lowest energy conformation. Theoretical studies on related spiro[3.3]heptane systems have utilized such methods to explore their conformational preferences. nih.gov
Illustrative Ring Strain Energy Calculation for this compound
| Component Ring/System | Strain Energy (kcal/mol, Illustrative) |
|---|---|
| Cyclobutane (B1203170) | ~26 |
| Azetidin-2-one (β-lactam) | ~29 |
| This compound (Total) | ~55-60 |
Note: This table presents illustrative values based on the known strain energies of the constituent rings. Specific computational data for the title compound is not available.
Computational Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of molecules.
For this compound, DFT and ab initio calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often showing good agreement with experimental data. rsc.orgnih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of experimental IR absorption bands. nih.gov
Illustrative Predicted Spectroscopic Data for this compound
| Spectrum | Peak/Signal | Predicted Value (Illustrative) | Assignment |
|---|---|---|---|
| ¹³C NMR | Carbonyl (C=O) | ~175 ppm | C2 |
| Spiro Carbon | ~60 ppm | C4 | |
| Methylene (B1212753) (adjacent to N) | ~45 ppm | C1 | |
| Methylene (adjacent to C=O) | ~35 ppm | C3 | |
| Cyclobutyl Methylenes | ~30 ppm | C5, C6, C7 | |
| IR | Carbonyl Stretch (νC=O) | ~1760 cm⁻¹ | Lactam C=O |
| N-H Stretch | ~3200 cm⁻¹ | Amide N-H | |
| C-H Stretch (sp³) | ~2950 cm⁻¹ | Aliphatic C-H |
Note: The data in this table is illustrative and based on typical spectroscopic values for similar structures. Specific published computational predictions for this compound are not available.
Theoretical NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a valuable tool for structure verification and analysis. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), is commonly used to calculate the isotropic magnetic shielding constants for each nucleus.
These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. This approach can predict both ¹H and ¹³C NMR chemical shifts. Similarly, spin-spin coupling constants (J-couplings) can be computed to provide further insight into the molecular connectivity and dihedral angles.
Interactive Table 1: Hypothetical Theoretical NMR Data for this compound This table is illustrative and represents typical data expected from DFT calculations.
| Atom | Calculated ¹H Chemical Shift (δ, ppm) | Calculated ¹³C Chemical Shift (δ, ppm) | Key Calculated Coupling Constants (J, Hz) |
|---|---|---|---|
| C2 (C=O) | - | 170.5 | - |
| C3 (-CH₂-N) | 3.15 | 45.2 | ²J(H,H) = -12.0 |
| C4 (Spiro) | - | 65.8 | - |
| C5/C7 (-CH₂-) | 2.40 | 38.1 | ²J(H,H) = -11.5, ³J(H,H) = 8.5 |
| C6 (-CH₂-) | 2.10 | 18.9 | ²J(H,H) = -11.2, ³J(H,H) = 7.8 |
| N1-H | 6.80 | - | - |
Vibrational Frequencies and Intensities
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Following a geometry optimization using a method like DFT, a frequency calculation is performed. This calculation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration (e.g., stretching, bending, twisting).
The results can be used to assign vibrational modes to experimentally observed peaks in an IR or Raman spectrum. It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. For this compound, the most intense and characteristic absorption in the IR spectrum would be the C=O stretching vibration of the β-lactam ring, typically found in the 1730-1780 cm⁻¹ region. Other key vibrations would include the N-H stretch, C-N stretch, and various CH₂ bending and rocking modes of the cyclobutane rings.
Interactive Table 2: Hypothetical Principal Vibrational Frequencies for this compound This table is illustrative and represents typical data expected from DFT calculations (unscaled).
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |
|---|---|---|
| N-H Stretch | 3450 | High |
| C-H Stretch (asymmetric) | 3055 | Medium |
| C-H Stretch (symmetric) | 2980 | Medium |
| C=O Stretch (β-lactam) | 1775 | Very High |
| CH₂ Scissoring | 1460 | Medium |
| C-N Stretch | 1350 | High |
| Cyclobutane Ring Breathing | 950 | Low |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. It allows for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states, providing insights that are often difficult to obtain through experiments alone. For this compound, a key reaction of interest would be the hydrolysis of the strained β-lactam ring.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
To study a reaction mechanism, the first step is to locate the geometries of the reactants, products, and any intermediates. The next crucial step is to find the transition state (TS) that connects them. A transition state is a first-order saddle point on the potential energy surface. Computational algorithms can localize this structure, which is then confirmed by a frequency calculation that must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once a TS is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the path of steepest descent from the TS downhill to both the reactant and product wells on the potential energy surface. A successful IRC calculation confirms that the identified TS correctly connects the intended reactants and products, thereby validating the proposed elementary reaction step. For the hydrolysis of this compound, this analysis would map the entire process of nucleophilic attack by water on the carbonyl carbon, leading to the opening of the four-membered ring.
Molecular Dynamics Simulations of Reaction Pathways
While static DFT calculations provide information about the potential energy surface, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of a reaction over time, including the influence of solvent and temperature. In an MD simulation, the motion of every atom in the system is simulated over a period of time by solving Newton's equations of motion.
For a reaction involving this compound, MD simulations could be used to explore its conformational flexibility in a solvent, which can influence its reactivity. Furthermore, using advanced techniques like ab initio MD (AIMD) or QM/MM (Quantum Mechanics/Molecular Mechanics) methods, the reaction pathway itself can be simulated. This allows for the observation of how solvent molecules rearrange to facilitate the reaction, how energy is transferred during the process, and can help in calculating the free energy of activation, providing a more complete picture of the reaction dynamics.
In Silico Design of Novel this compound Derivatives
The this compound core represents a rigid, three-dimensional scaffold that is attractive for medicinal chemistry and drug design. The principles of in silico design can be applied to this core structure to create novel derivatives with potentially enhanced biological activity, selectivity, or improved pharmacokinetic properties.
The design process typically begins with the creation of a virtual library of derivatives by computationally adding various substituents at accessible positions, such as on the nitrogen atom (N1) or one of the methylene groups. These virtual compounds are then subjected to a series of computational filters. Molecular docking simulations can be used to predict the binding affinity and orientation of these derivatives within the active site of a specific biological target (e.g., an enzyme or receptor).
Following docking, further calculations can predict important drug-like properties, such as lipophilicity (logP), solubility, and various ADME (Absorption, Distribution, Metabolism, Excretion) parameters. This multi-parameter optimization allows researchers to prioritize a smaller, more promising set of candidate molecules for chemical synthesis and subsequent experimental testing. This in silico approach accelerates the drug discovery process by focusing laboratory efforts on compounds with the highest probability of success.
Applications of 1 Azaspiro 3.3 Heptan 2 One As a Chemical Scaffold and Building Block
Role in the Synthesis of Complex Organic Molecules
The primary application of 1-azaspiro[3.3]heptan-2-one lies in its function as a synthetic intermediate for producing substituted 1-azaspiro[3.3]heptanes. researchgate.netnih.govresearchgate.net The strained β-lactam ring within the molecule can be readily opened via reduction, typically using reagents like alane (AlH₃), to yield the corresponding saturated 1-azaspiro[3.3]heptane core. researchgate.netnih.gov This resulting scaffold has gained significant attention in drug discovery programs as a bioisostere of piperidine (B6355638), one of the most common heterocycles found in pharmaceuticals. researchgate.netresearchgate.netnih.gov
The replacement of a piperidine ring with a 1-azaspiro[3.3]heptane moiety can lead to improved pharmacokinetic properties in drug candidates. nih.gov For instance, incorporating this spirocyclic core into the anesthetic drug Bupivacaine (B1668057) resulted in a novel analogue with high activity. researchgate.netresearchgate.net
The versatility of this compound and its derivatives as building blocks is further enhanced by synthetic methodologies that allow for the creation of highly functionalized and stereochemically pure compounds. rsc.orgacs.orgnih.gov Asymmetric synthesis strategies have been developed to produce enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are crucial for developing selective therapeutic agents. rsc.org These methods enable the introduction of various functional groups ("exit vectors") onto the spirocyclic frame, allowing for its integration into a wide array of complex molecular architectures for medicinal chemistry. nih.govresearchgate.net
Table 1: Examples of Complex Molecules Derived from the Azaspiro[3.3]heptane Scaffold
| Precursor/Intermediate | Synthetic Transformation | Resulting Complex Molecule/Scaffold | Significance/Application |
| Spirocyclic β-lactams (e.g., this compound derivatives) | Reduction with alane | 1-Azaspiro[3.3]heptanes | Bioisostere for piperidine in drug design. researchgate.netnih.gov |
| Ethyl cyclobutanecarboxylate (B8599542) and chiral N-tert-butanesulfinyl aldimines | Diastereoselective addition, reduction, and cyclization | Enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes | Building blocks for chiral drugs. researchgate.netrsc.org |
| 1-Azaspiro[3.3]heptane core | Incorporation into known drug structures | Bupivacaine analogue | Novel anesthetic with high activity. researchgate.netresearchgate.net |
| Functionalized 2-azaspiro[3.3]heptanes | Derivatization | Sterically constrained amino acids (analogues of ornithine and GABA) | Tools for biochemistry and peptidomimetic drug design. nih.govresearchgate.net |
Integration into Polymeric Structures and Materials Science
The unique structural properties of the spiro[3.3]heptane framework, such as its rigidity and defined geometry, suggest potential applications in materials science. However, its integration into polymeric and other advanced materials is not yet widely documented.
Lactams, particularly larger ring structures like ε-caprolactam, are well-known monomers for producing polyamides (nylons) through ring-opening polymerization (ROP). rsc.orgmdpi.com This process is a highly efficient and versatile method for polymer synthesis. rsc.org The high ring strain of the four-membered β-lactam in this compound would theoretically make it a reactive monomer for ROP. However, the use of this compound specifically for this purpose is not well-documented in the scientific literature.
The formation of liquid crystal phases is dependent on the shape anisotropy of the constituent molecules. aps.org Molecules that exhibit liquid crystalline behavior are typically elongated, rod-like structures. While the this compound scaffold is rigid, its compact, non-linear geometry is not characteristic of typical mesogens used in liquid crystal mixtures. mdpi.com There is no current literature that reports the use of this compound as a component in liquid crystal formulations.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ligands are typically multidentate carboxylates, phosphonates, or nitrogen-based heterocycles like pyridines. While MOFs are explored for applications such as drug delivery, the organic linkers require specific coordinating groups to bind to the metal centers. anu.edu.au The amide functionality in this compound is not a typical coordinating group for MOF construction, and there is no available research indicating its use as a ligand in this context.
Utilization in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)
The application of this compound in the broader field of supramolecular chemistry, such as in host-guest systems or programmed self-assembly, has not been extensively explored. However, a related concept has been demonstrated where the spiro-β-lactam core can function as a β-turn mimetic. acs.org Theoretical and NMR conformational studies have shown that these molecules can adopt a stable secondary structure resembling a type II β-turn, which is stabilized by strong intramolecular hydrogen bonds. acs.org This ability to pre-organize into a defined conformation is a key principle in supramolecular chemistry and peptidomimetics, but its use in forming larger, non-covalent assemblies has not been reported.
Application in Catalysis (e.g., as Chiral Ligands or Auxiliaries)
The development of chiral ligands and auxiliaries is crucial for asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. nih.govnih.gov While methods exist to synthesize chiral, enantiomerically pure azaspiro[3.3]heptane derivatives, the direct application of these compounds as ligands or auxiliaries in catalysis is not yet established. rsc.org
Research in this area has shown that related spirocyclic structures, such as 2,6-diazaspiro[3.3]heptane, can be useful in catalytic reactions, for example, in palladium-catalyzed aryl amination. acs.org The synthesis of chiral 1-substituted 2-azaspiro[3.3]heptanes often employs other chiral auxiliaries (e.g., from Davis-Ellman's sulfinimines) to direct the stereochemistry of the synthesis of the spirocycle, rather than using the spirocycle to direct a different reaction. researchgate.netrsc.org This suggests a potential, but as yet unrealized, role for chiral derivatives of this compound in the field of asymmetric catalysis.
Development of Molecular Probes for Fundamental Research (e.g., Spectroscopic Probes, Conformational Probes)
Information regarding the specific application of this compound in the development of molecular probes for fundamental research, such as spectroscopic or conformational probes, is not extensively available in the public domain. While the rigid, three-dimensional structure of the azaspiro[3.3]heptane core makes it an intriguing candidate for creating conformationally restricted probes, detailed research findings on this particular application are not prominently featured in scientific literature.
The development of molecular probes is a critical area of chemical biology and medicinal chemistry, enabling the study of biological processes with high precision. Probes are designed with specific properties, such as fluorescence or conformational sensitivity, to report on their local environment or binding interactions. The constrained nature of the this compound scaffold could theoretically be exploited to control the spatial orientation of attached reporter groups, potentially leading to highly sensitive and selective probes. However, at present, the focus of research on azaspiro[3.3]heptane derivatives appears to be predominantly in their role as bioisosteres and building blocks for new therapeutic agents.
Further research would be necessary to explore and establish the utility of this compound as a foundational scaffold for the design and synthesis of novel spectroscopic and conformational probes for fundamental biological research.
Future Directions and Emerging Research Avenues for 1 Azaspiro 3.3 Heptan 2 One Chemistry
Exploration of Novel Synthetic Methodologies (e.g., C-H Activation, Flow Chemistry, Electrochemistry)
While classical methods like the Staudinger cycloaddition have been effective, the next generation of synthetic strategies for 1-azaspiro[3.3]heptan-2-one and its derivatives will focus on improving efficiency, selectivity, and sustainability.
C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a paradigm shift in organic synthesis, offering a more atom-economical approach to creating complex molecules. Palladium-catalyzed double C-H bond activation has been demonstrated as a viable method for accessing β-lactam rings through carbonylative formal cycloaddition. rsc.org Future research will likely adapt such transition-metal-catalyzed C-H activation strategies to directly functionalize the cyclobutane (B1203170) ring of the this compound core, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. This methodology has been successfully applied to the synthesis of other spiropenicillanates, proving to be an efficient and more sustainable approach for larger-scale production. digitellinc.com The application of flow chemistry to the synthesis of this compound could lead to higher throughput and yields, facilitating its broader availability for various applications.
Electrochemistry: Electrochemical synthesis, which uses electricity to drive chemical reactions, is an emerging green technology in organic chemistry. It can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants. While its application to spiro-β-lactam synthesis is currently underexplored, electrochemistry presents a promising future avenue for developing novel, environmentally friendly synthetic routes to this compound and its analogs.
| Methodology | Potential Advantages for this compound Synthesis | Current Status |
|---|---|---|
| C-H Activation | Increased atom economy, direct functionalization of the core structure, reduced synthetic steps. | Demonstrated for general β-lactams; specific application to this scaffold is a future prospect. rsc.org |
| Flow Chemistry | Improved safety, scalability, higher yields, and enhanced reaction control. digitellinc.com | Proven effective for related spirocyclic β-lactams. |
| Electrochemistry | Sustainable (avoids chemical reagents), mild reaction conditions, potential for unique reactivity. | Largely unexplored for this class of compounds; represents a significant research opportunity. |
Advanced Applications in Materials Science and Engineering
While the primary focus has been on medicinal chemistry, the rigid, three-dimensional structure of this compound makes it an intriguing building block for advanced materials.
The incorporation of spirocyclic units into polymer backbones is a known strategy for enhancing material properties. For instance, monomers containing spirocyclic acetal (B89532) units have been used to create recyclable polymers with high glass transition temperatures (Tg), which improves the stiffness and thermal stability of the resulting materials. lu.se By analogy, polymers incorporating the this compound motif could exhibit unique thermal and mechanical properties due to the rigidity of the spirocyclic core.
Furthermore, research has demonstrated the synthesis of complex macrocycles, such as azacrown ethers, built from bis-4-spiro-β-lactam units. acs.orgnih.gov These structures are of interest in supramolecular chemistry and could find applications in areas like ion sensing, phase-transfer catalysis, or the development of novel molecular receptors. Future work could focus on creating polymers and co-polymers from this compound-derived monomers to explore their potential in creating high-performance plastics, specialty resins, or functional materials with tailored properties.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how molecules are designed and synthesized. For this compound, these computational tools offer several exciting future directions:
Reaction Prediction: ML algorithms can be trained on existing reaction data to predict the outcomes and yields of new, untested synthetic routes. This can significantly reduce the time and resources spent on empirical trial-and-error optimization in the lab. For example, AI models are already being used to predict the pharmacokinetic properties and bioactivity of β-lactam antibiotics. nih.govmdpi.comresearchgate.net
De Novo Design: AI can be used to design novel derivatives of this compound with specific desired properties. By learning the structure-activity relationships from known compounds, generative models can propose new molecules that are optimized for a particular biological target or material property.
Synthetic Route Optimization: AI tools can analyze the vast landscape of chemical reactions to propose the most efficient and cost-effective synthetic pathways to complex target molecules based on the this compound scaffold.
The development of a curated database of reactions, properties, and biological activities for spiro-β-lactams will be crucial for training robust and predictive AI/ML models, accelerating the discovery of new applications for this compound class.
Sustainable and Eco-Friendly Approaches in Spiro β-Lactam Chemistry
The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound will undoubtedly prioritize sustainability.
Key areas of focus include:
Biocatalysis: The use of enzymes to catalyze reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods, which often require harsh conditions or heavy metal catalysts. researchgate.net Exploring enzymatic routes for the synthesis or modification of the spiro-β-lactam core is a promising avenue.
Greener Solvents and Catalysts: Research into domino reactions for synthesizing spiro compounds has highlighted the use of benign solvents like ethanol (B145695) and recyclable catalysts such as ionic liquids. nih.govmdpi.com Microwave-assisted synthesis has also been shown to reduce reaction times and energy consumption. nih.govenvirobiotechjournals.com
| Sustainable Approach | Description | Relevance to this compound |
|---|---|---|
| Biocatalysis | Use of enzymes to perform chemical transformations under mild, aqueous conditions. | Potential for highly selective and eco-friendly synthesis and derivatization. researchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation to dramatically reduce reaction times and energy input. | Proven to accelerate the synthesis of other spiro compounds. nih.gov |
| Green Catalysts | Employing recyclable or non-toxic catalysts, such as ionic liquids or organocatalysts. | Reduces reliance on heavy metals and simplifies product purification. mdpi.comacs.org |
| One-Pot Protocols | Combining multiple synthetic steps into a single operation to minimize waste and resource use. | Increases efficiency and reduces the environmental footprint of multi-step syntheses. acs.org |
Unexplored Reactivity Patterns and Derivatization Strategies
The full chemical reactivity of the this compound scaffold remains to be charted. The strained four-membered rings suggest the potential for unique chemical transformations.
Future research is expected to explore:
Ring-Opening Reactions: Controlled opening of either the β-lactam or the cyclobutane ring could provide access to novel and structurally diverse acyclic or macrocyclic compounds. The reactivity of related oxetane-containing spirocycles demonstrates that selective ring-opening can lead to interesting functionalized products. rsc.org
Derivatization at the Spirocenter: While challenging, developing methods to functionalize the quaternary spiro-carbon could open up entirely new classes of compounds with unique three-dimensional architectures.
Functionalization of the Cyclobutane Ring: Most derivatization has focused on the nitrogen atom of the β-lactam. The systematic exploration of functionalizing the C-H bonds on the cyclobutane portion of the molecule will be a key area for creating new analogues.
Cascade Reactions: Designing reactions where an initial transformation of the spiro-β-lactam triggers a cascade of subsequent bond-forming events could be a powerful strategy for rapidly building molecular complexity from this simple scaffold. nih.gov
By systematically investigating these unexplored reactivity patterns, chemists can significantly expand the library of accessible compounds derived from this compound, paving the way for the discovery of new functions and applications. researchgate.netuniv.kiev.ua
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Azaspiro[3.3]heptan-2-one, and how do they compare in yield and scalability?
- Methodological Answer : The primary synthesis involves cyclobutanone as a starting material. Key steps include:
- Wittig olefination to generate an unsaturated ester intermediate (82% yield) .
- [2+2] Cycloaddition between the resulting alkene and Graf’s isocyanate (ClO₂SNCO) to form a β-lactam intermediate, followed by reduction (e.g., using LiAlH₄) to yield the final spirocyclic amine .
- Alternative routes include Carreira’s 5-step protocol, achieving 72% overall yield via aza-Michael addition and Appel reaction .
Q. How should researchers characterize novel this compound derivatives to confirm structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm spirocyclic connectivity and substituent placement. Key signals include the quaternary spiro carbon at ~70 ppm in ¹³C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas for new derivatives.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .
- HPLC/Purity Analysis : Ensure ≥95% purity for biological testing, as per ICH guidelines .
Advanced Research Questions
Q. How does this compound serve as a piperidine bioisostere in drug design, and what pharmacological advantages does it offer?
- Methodological Answer :
- Structural Alignment : The spirocyclic system mimics piperidine’s nitrogen geometry while introducing rigidity, reducing off-target interactions .
- Property Comparison :
| Property | Piperidine | This compound |
|---|---|---|
| logP | 1.8 | 1.5 |
| pKa | 11.3 | 9.8 |
| Metabolic Stability | Low | High (CYP450 resistance) |
- Case Study : Replacement in bupivacaine improved metabolic stability without compromising anesthetic activity .
Q. What computational strategies are employed to predict the physicochemical properties of this compound derivatives in lead optimization?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate conformational flexibility to assess binding pocket compatibility.
- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potentials for pKa/logP prediction .
- QSAR Models : Train datasets on existing derivatives to predict bioavailability and toxicity .
Q. How do researchers address discrepancies in biological activity when replacing piperidine with this compound in lead compounds?
- Methodological Answer :
- Comparative Assays : Test parent and modified compounds side-by-side in target-specific assays (e.g., IC₅₀ determination).
- Structural Analysis : Use cryo-EM or X-ray crystallography to identify altered binding modes .
- Conformational Studies : Employ NMR or computational tools to evaluate ring puckering effects on pharmacophore alignment .
Q. What in vitro models are used to assess the metabolic stability of this compound-containing drug candidates?
- Methodological Answer :
- Liver Microsome Assays : Incubate compounds with human or rodent microsomes; monitor parent compound depletion via LC-MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
- Half-Life (t₁/₂) Calculation : Apply first-order kinetics to microsomal degradation data .
Q. How do structure-activity relationship (SAR) studies using this compound derivatives inform the design of PARP inhibitors?
- Methodological Answer :
- Substituent Screening : Systematically vary substituents at C3/C5 positions to optimize PARP-1 binding affinity.
- Binding Free Energy Calculations : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with ΔG values .
- In Vitro Efficacy : Validate top candidates in BRCA-deficient cell lines (e.g., Olaparib-resistant models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
